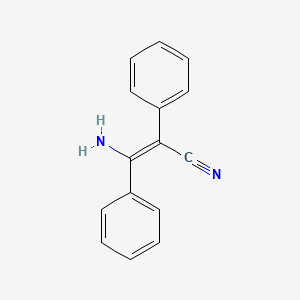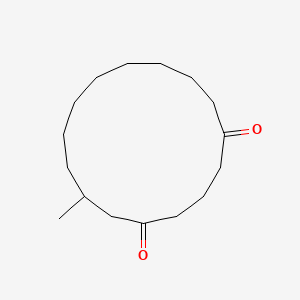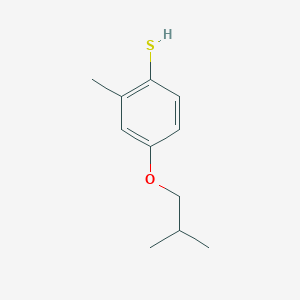
10-Oxotridecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid with a keto group at the 10th carbon position
準備方法
Synthetic Routes and Reaction Conditions: 10-Oxotridecanoic acid can be synthesized through the oxidation of tridecanoic acid. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the keto group at the 10th carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic oxidation processes. These processes are designed to be efficient and scalable, allowing for the large-scale production of the compound. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions: 10-Oxotridecanoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 10-hydroxytridecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols, typically under basic or neutral conditions.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: 10-Hydroxytridecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
10-Oxotridecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 10-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group at the 10th carbon position allows the compound to participate in redox reactions, influencing cellular processes. It can act as an inhibitor of certain enzymes, such as phospholipase A2, which plays a role in the hydrolysis of phospholipids and the release of arachidonic acid . This inhibition can modulate inflammatory responses and other physiological processes.
類似化合物との比較
3-Oxotridecanoic acid: Another keto fatty acid with the keto group at the 3rd carbon position.
10-Hydroxytridecanoic acid: A reduced form of 10-Oxotridecanoic acid with a hydroxyl group instead of a keto group.
Uniqueness: this compound is unique due to the specific position of the keto group, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
676-16-4 |
|---|---|
分子式 |
C13H24O3 |
分子量 |
228.33 g/mol |
IUPAC名 |
10-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-9-12(14)10-7-5-3-4-6-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |
InChIキー |
YZHJFSDMZMTRPY-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)



![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)



![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)





